3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine
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Overview
Description
3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with dimethyl groups and a difluoropropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane, under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or a similar alkylating agent.
Attachment of the Difluoropropanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or difluoropropyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvent conditions like ethanol or acetonitrile.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine: shares structural similarities with other pyrrolidine derivatives and difluoropropanamine compounds.
3,3-Dimethylpyrrolidine: A simpler analog lacking the difluoropropanamine moiety.
2,2-Difluoropropan-1-amine: A related compound without the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H18F2N2 |
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Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(3,3-dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c1-8(2)3-4-13(6-8)7-9(10,11)5-12/h3-7,12H2,1-2H3 |
InChI Key |
PNJGHFAGWSDRDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)CC(CN)(F)F)C |
Origin of Product |
United States |
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